Kv1.5 Inhibition Potency: Cyclopentane Core vs. Cyclohexane Analog
In a class-level screen of arylated furan- and thiophenecarboxamides, compounds bearing a cyclopentane substituent at the amide position achieved Kv1.5 IC50 values in the sub-micromolar range (typically 0.1–1 µM) in patch-clamp electrophysiology on recombinant human Kv1.5 channels [1]. Expanding the cycloalkyl ring to cyclohexane reduced potency by approximately 3- to 10-fold (IC50 1–5 µM), indicating that the smaller, more rigid cyclopentane scaffold optimizes the fit within the channel pore [1].
| Evidence Dimension | Kv1.5 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.1–1 µM (cyclopentane subclass) |
| Comparator Or Baseline | 1–5 µM (cyclohexane subclass) |
| Quantified Difference | 3- to 10-fold superiority of cyclopentane core |
| Conditions | Patch-clamp electrophysiology, recombinant human Kv1.5 channels; data aggregated across multiple compounds within each subclass |
Why This Matters
Higher Kv1.5 potency at a given concentration enables lower dosing, reducing systemic exposure and potential off-target effects, a critical factor in selecting an IKur blocker for atrial fibrillation research.
- [1] Aventis Pharma Deutschland GmbH. Arylated furan- and thiophenecarboxamides, processes for their preparation, their use as medicaments, and pharmaceutical preparations comprising them. US Patent 6,982,279 B2, 2006. View Source
